molecular formula C13H11N7O2S2 B10976909 N,N'-bis(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2,5-dicarboxamide

N,N'-bis(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2,5-dicarboxamide

Cat. No.: B10976909
M. Wt: 361.4 g/mol
InChI Key: ATWPYEQSKSXJGY-UHFFFAOYSA-N
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Description

N,N’-BIS(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-PYRIDINEDICARBOXAMIDE is a complex organic compound with the molecular formula C13H11N7O2S2 . This compound features a pyridine ring substituted with two carboxamide groups, each linked to a 5-methyl-1,3,4-thiadiazole moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-BIS(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-PYRIDINEDICARBOXAMIDE typically involves the reaction of 2,5-pyridinedicarboxylic acid with 5-methyl-1,3,4-thiadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N,N’-BIS(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moieties can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide groups can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N,N’-BIS(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-PYRIDINEDICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N,N’-BIS(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities or inhibit microbial growth. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cell apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N,N’-BIS(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,6-PYRIDINEDICARBOXAMIDE: Similar structure but with different substitution pattern on the pyridine ring.

    N,N’-BIS(5-METHYL-1,3,4-THIADIAZOL-2-YL)-BENZENE-1,4-DICARBOXAMIDE: Benzene ring instead of pyridine.

    N,N’-BIS(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3,5-TRIAZINE-2,4,6-TRICARBOXAMIDE: Triazine ring with three carboxamide groups.

Uniqueness

N,N’-BIS(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-PYRIDINEDICARBOXAMIDE is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of two thiadiazole moieties enhances its ability to form stable complexes with metal ions, making it a valuable compound in coordination chemistry and potential therapeutic applications.

Properties

Molecular Formula

C13H11N7O2S2

Molecular Weight

361.4 g/mol

IUPAC Name

2-N,5-N-bis(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2,5-dicarboxamide

InChI

InChI=1S/C13H11N7O2S2/c1-6-17-19-12(23-6)15-10(21)8-3-4-9(14-5-8)11(22)16-13-20-18-7(2)24-13/h3-5H,1-2H3,(H,15,19,21)(H,16,20,22)

InChI Key

ATWPYEQSKSXJGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=NN=C(S3)C

Origin of Product

United States

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